molecular formula C7H12F3NO B1471866 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol CAS No. 1516107-69-9

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol

Cat. No. B1471866
CAS RN: 1516107-69-9
M. Wt: 183.17 g/mol
InChI Key: NYIODFTUCSVNKA-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol, also known as TFMPE, is an organofluorine compound that is widely used in organic synthesis. It is a colorless, volatile liquid with a pleasant odor. TFMPE is a versatile reagent that is used in a variety of chemical reactions, including nucleophilic substitution, Michael addition, and aldol condensation. It has many applications in synthetic organic chemistry, and has recently been used in the synthesis of a variety of pharmaceuticals.

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Cycloaddition Reactions: This compound is used in [2+2] cycloaddition reactions of alkynes, demonstrating its utility in synthesizing cyclobutenes at room temperature, without the need for irradiation or heating (Alcaide et al., 2015).
  • Formation of Coordinated Ligands: It contributes to the formation of cationic complexes through activation and dehydration processes, leading to the development of phosphinoallyl ligands containing a pyrrolidin-2-yl ring (Puerta et al., 2008).
  • Intermolecular Cyclization: It's involved in the synthesis of 2-trifluoromethyl-2-hydroxy-2H-chromenes via intermolecular cyclization, demonstrating its role in creating complex chemical structures (Li et al., 2018).

2. Molecular Structure and Properties

  • Spectroscopic and Physicochemical Properties: Studies on similar compounds, like 1-(5-methyl- [1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol (MTPN), provide insights into the importance of intramolecular hydrogen bonding in determining conformational properties (Laurella & Erben, 2016).

3. Organic Synthesis and Catalysis

  • Synthesis of Fluorinated Derivatives: The compound is used in the synthesis of fluorinated derivatives of Sigma-1 receptor modulators, demonstrating its role in medicinal chemistry (Kuznecovs et al., 2020).
  • Catalytic Reactions: It plays a role in asymmetric Michael addition reactions, serving as a catalyst to influence reaction yield and selectivity (Yan-fang, 2008).

4. Material Science and Electrooptics

  • Thin-Film Fabrication: It's involved in the fabrication of electrooptic films, where its molecular architecture significantly influences the film's microstructure and optical response (Facchetti et al., 2006).

properties

IUPAC Name

2-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6-1-2-11(5-6)3-4-12/h6,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIODFTUCSVNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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